3,4-dimethoxy-N'-(3-nitrophenyl)sulfonylbenzohydrazide
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Overview
Description
N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group and a 3-nitrobenzenesulfonohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride . This intermediate is then reacted with 3-nitrobenzenesulfonohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce corresponding oxidized compounds.
Scientific Research Applications
N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl and sulfonohydrazide derivatives, such as:
Uniqueness
N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide is unique due to the presence of both the 3,4-dimethoxybenzoyl and 3-nitrobenzenesulfonohydrazide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H15N3O7S |
---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
3,4-dimethoxy-N'-(3-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C15H15N3O7S/c1-24-13-7-6-10(8-14(13)25-2)15(19)16-17-26(22,23)12-5-3-4-11(9-12)18(20)21/h3-9,17H,1-2H3,(H,16,19) |
InChI Key |
CRYJWSTXHRAXTP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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